molecular formula C20H24O3 B11978497 2-Hydroxyhept-4-oxybenzophenone CAS No. 3550-43-4

2-Hydroxyhept-4-oxybenzophenone

Cat. No.: B11978497
CAS No.: 3550-43-4
M. Wt: 312.4 g/mol
InChI Key: HRFNCVKOUIZYTL-UHFFFAOYSA-N
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Description

2-Hydroxyhept-4-oxybenzophenone is a heterocyclic organic compound with the molecular formula C20H24O3 and a molecular weight of 312.402760 g/mol . It is also known by its IUPAC name, (4-heptoxy-2-hydroxyphenyl)-phenylmethanone . This compound is characterized by the presence of a benzophenone core substituted with hydroxy and heptoxy groups, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyhept-4-oxybenzophenone typically involves the reaction of 4-hydroxybenzophenone with heptanol under acidic or basic conditions to form the heptoxy derivative . The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents can be fine-tuned to achieve high purity and efficiency. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyhept-4-oxybenzophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.

    Substitution: The heptoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base such as potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various alkyl or aryl derivatives.

Mechanism of Action

The mechanism of action of 2-Hydroxyhept-4-oxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of xanthine oxidase, an enzyme involved in the production of uric acid . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalysis. Additionally, the compound can modulate the activity of transporters and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxyhept-4-oxybenzophenone is unique due to its heptoxy substitution, which imparts distinct physicochemical properties such as increased hydrophobicity and altered reactivity compared to its analogs. This uniqueness makes it particularly useful in applications requiring specific solubility and stability characteristics.

Properties

CAS No.

3550-43-4

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

(4-heptoxy-2-hydroxyphenyl)-phenylmethanone

InChI

InChI=1S/C20H24O3/c1-2-3-4-5-9-14-23-17-12-13-18(19(21)15-17)20(22)16-10-7-6-8-11-16/h6-8,10-13,15,21H,2-5,9,14H2,1H3

InChI Key

HRFNCVKOUIZYTL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O

Origin of Product

United States

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